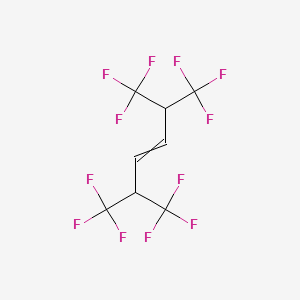![molecular formula C10H9N3S B12538194 2-[(2-Aminophenyl)sulfanyl]butanedinitrile CAS No. 668984-57-4](/img/structure/B12538194.png)
2-[(2-Aminophenyl)sulfanyl]butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminophenyl)sulfanyl]butanedinitrile is a chemical compound with the molecular formula C18H16N6S2. It is known for its role as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), which is involved in various cellular processes, including cell division and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)sulfanyl]butanedinitrile typically involves the reaction of 2-aminothiophenol with succinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Aminophenyl)sulfanyl]butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly those involving MEK.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit MEK.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-[(2-Aminophenyl)sulfanyl]butanedinitrile exerts its effects by inhibiting the activity of MEK1 and MEK2. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
U0126: Another MEK inhibitor with a similar structure and mechanism of action.
PD0325901: A potent and selective MEK inhibitor used in cancer research.
Trametinib: A clinically approved MEK inhibitor for the treatment of melanoma.
Uniqueness
2-[(2-Aminophenyl)sulfanyl]butanedinitrile is unique due to its specific chemical structure, which allows for selective inhibition of MEK1 and MEK2. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
668984-57-4 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanylbutanedinitrile |
InChI |
InChI=1S/C10H9N3S/c11-6-5-8(7-12)14-10-4-2-1-3-9(10)13/h1-4,8H,5,13H2 |
InChI Key |
PYJACIPRZHRVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


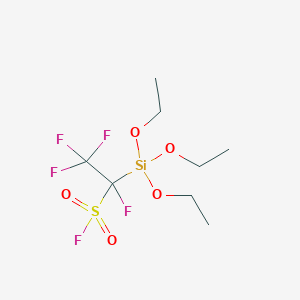
![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
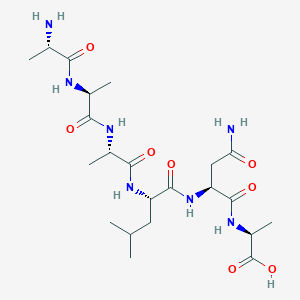

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
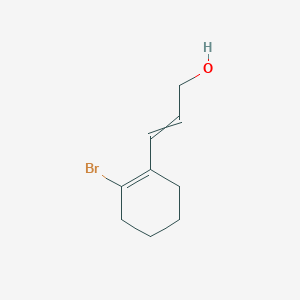
![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
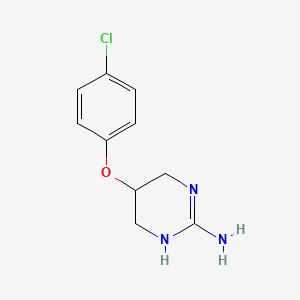
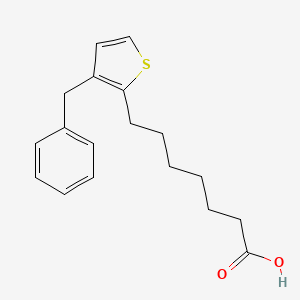

![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)
